molecular formula C21H13Br2N3O4 B4927123 N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

Cat. No.: B4927123
M. Wt: 531.2 g/mol
InChI Key: HJHGMKGBAQTFPF-UHFFFAOYSA-N
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Description

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide involves multiple steps, typically starting with the preparation of the indole derivative. One common method includes the use of 2,5-dibromo-3-methoxy-1,4-dianiline as a precursor, which undergoes a series of reactions including Sonogashira coupling and subsequent transformations to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various receptors, influencing biological processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2N3O4/c22-12-7-13-18(14(23)8-12)24-21(28)19(13)25-26-20(27)17-9-29-15-5-10-3-1-2-4-11(10)6-16(15)30-17/h1-8,17,24,28H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHGMKGBAQTFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N=NC4=C(NC5=C4C=C(C=C5Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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